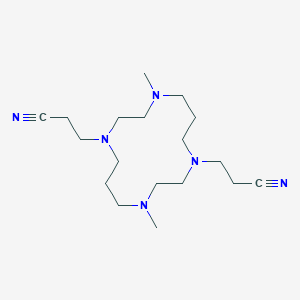
3,3'-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile is a complex organic compound featuring a tetraazacyclotetradecane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane with propanenitrile derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall function of biological systems .
Comparison with Similar Compounds
Similar Compounds
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A related compound with similar structural features but different functional groups.
1,4,8,11-Tetraazacyclotetradecane: Another similar compound with a tetraazacyclotetradecane ring but lacking the dimethyl and dipropanenitrile groups.
1,4,7-Triazacyclononane: A smaller ring structure with three nitrogen atoms, offering different chemical properties and applications.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
217321-47-6 |
|---|---|
Molecular Formula |
C18H34N6 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-[8-(2-cyanoethyl)-4,11-dimethyl-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C18H34N6/c1-21-9-5-13-24(12-4-8-20)18-16-22(2)10-6-14-23(17-15-21)11-3-7-19/h3-6,9-18H2,1-2H3 |
InChI Key |
HPOQDEHDEJMCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CCN(CCCN(CC1)CCC#N)C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


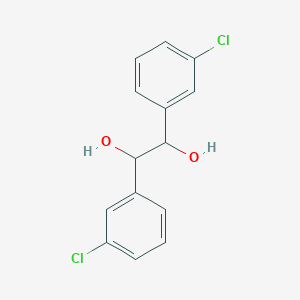
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
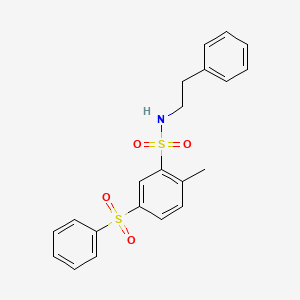
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
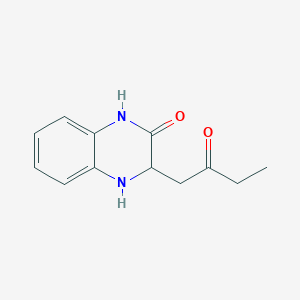
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
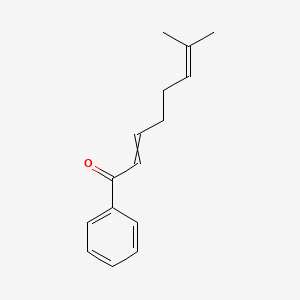
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
